molecular formula C12H13Cl2NO2 B13714680 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone

1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone

Cat. No.: B13714680
M. Wt: 274.14 g/mol
InChI Key: CLROQASSNXLGFR-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is a synthetic organic compound that features a pyridyl group substituted with chlorine atoms and a tetrahydropyranyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridyl intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the tetrahydropyranyl group: This step might involve the use of a protecting group strategy, where the tetrahydropyranyl group is introduced using reagents like dihydropyran in the presence of an acid catalyst.

    Final coupling reaction: The final step could involve coupling the chlorinated pyridyl intermediate with the tetrahydropyranyl derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction could be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions might occur at the chlorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridyl ketone, while reduction could produce a pyridyl alcohol.

Scientific Research Applications

1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Dichloro-3-pyridyl)-2-(4-methoxypyranyl)ethanone
  • 1-(4,6-Dichloro-3-pyridyl)-2-(4-ethoxypyranyl)ethanone
  • 1-(4,6-Dichloro-3-pyridyl)-2-(4-methylpyranyl)ethanone

Uniqueness

1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is unique due to the presence of the tetrahydropyranyl group, which can impart specific chemical properties such as increased stability or altered reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

1-(4,6-dichloropyridin-3-yl)-2-(oxan-4-yl)ethanone

InChI

InChI=1S/C12H13Cl2NO2/c13-10-6-12(14)15-7-9(10)11(16)5-8-1-3-17-4-2-8/h6-8H,1-5H2

InChI Key

CLROQASSNXLGFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=O)C2=CN=C(C=C2Cl)Cl

Origin of Product

United States

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